molecular formula C19H16ClN3O2S B2801867 N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 941888-32-0

N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Número de catálogo: B2801867
Número CAS: 941888-32-0
Peso molecular: 385.87
Clave InChI: CQJOKWIELCNIMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features an acetamide core with a 4-chlorophenyl substituent on the nitrogen atom. A sulfanyl (-S-) group bridges the acetamide to a 3-oxo-3,4-dihydropyrazine ring, which is substituted with a 4-methylphenyl group at position 4 (Fig. 1).

Propiedades

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-13-2-8-16(9-3-13)23-11-10-21-18(19(23)25)26-12-17(24)22-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOKWIELCNIMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C25H22ClN3O2\text{C}_{25}\text{H}_{22}\text{ClN}_3\text{O}_2

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives featuring the 1,3,4-oxadiazole and piperidine moieties have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . Although specific data on N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is limited, its structural analogs suggest a promising antibacterial profile.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, compounds containing similar sulfamoyl functionalities have shown strong inhibitory effects on acetylcholinesterase (AChE) and urease. In studies, several compounds exhibited IC50 values significantly lower than standard inhibitors, indicating their potency . While direct studies on this specific compound are scarce, the presence of sulfamoyl and pyrazine functionalities suggests similar enzyme inhibition capabilities.

Study 1: Synthesis and Evaluation

A study synthesized a series of compounds related to N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide. These compounds were evaluated for their biological activities using various assays. The results indicated that many of these derivatives showed significant antibacterial activity and strong inhibition against AChE and urease .

Study 2: Pharmacological Profiles

Another investigation focused on the pharmacological profiles of structurally related compounds. The findings revealed that compounds containing 1,3,4-oxadiazole cores exhibited various biological activities, including anti-inflammatory and anticancer effects. The study suggested that modifications in the phenyl rings could enhance the biological efficacy of these compounds .

Comparative Analysis of Related Compounds

Compound NameAntibacterial ActivityAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
Compound AModerate1.212.14
Compound BStrong0.631.13
N-(4-chlorophenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamideTBDTBDTBD

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Heterocyclic Core Modifications

Pyrazine vs. Pyrimidine Derivatives
  • N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)Sulfanyl]Acetamide (): Replacing the dihydropyrazine with a 4,6-diaminopyrimidine ring enhances hydrogen-bonding capacity due to the two amino groups. The pyrimidine ring’s aromaticity and planarity may improve stacking interactions in biological targets compared to the partially saturated dihydropyrazine. Crystal structure analysis reveals intramolecular hydrogen bonds (N–H···N/O) that stabilize the conformation .
  • 2-(4-Bromophenyl)-N-(Pyrazin-2-yl)Acetamide (): The pyrazine ring lacks substitution, reducing steric hindrance. The bromophenyl group increases lipophilicity compared to the chlorophenyl analog. Weak intermolecular C–H···N/O interactions dominate crystal packing, suggesting lower melting points than diaminopyrimidine derivatives .
Oxadiazole and Benzothiazine Derivatives
  • N-(4-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide (): The 1,3,4-oxadiazole ring introduces a five-membered heterocycle with two nitrogen atoms, enhancing rigidity. The indole substituent may confer selectivity for serotonin-related targets.
  • YHV98-4 (Benzothiazine Analog) ():
    Substituting dihydropyrazine with a benzo[b][1,4]thiazine ring increases aromatic surface area, favoring π-π interactions. The sulfur atom in the thiazine ring may improve metabolic stability compared to pyrazine derivatives .

Substituent Effects on the Aromatic Rings

Chlorophenyl vs. Methylphenyl/Methoxyphenyl
  • However, steric bulk may reduce binding affinity compared to the simpler 4-chlorophenyl derivative .
  • 2-{[4-(4-Chlorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl]Sulfanyl}-N-(2-Methoxyphenyl)Acetamide (): The 2-methoxyphenyl group introduces an electron-donating substituent, altering electronic distribution and solubility. The methoxy group may engage in hydrogen bonding, as seen in similar acetamide crystal structures .

Research Findings and Trends

  • Electronic Effects : Chlorine (electron-withdrawing) and methyl/methoxy (electron-donating) groups modulate electron density, affecting binding to targets like kinases or GPCRs.
  • Hydrogen Bonding: Pyrimidine and pyrazine derivatives with amino or carbonyl groups show stronger intermolecular interactions, correlating with higher melting points .
  • Metabolic Stability: Sulfur-containing heterocycles (e.g., thiazine, thienopyrimidine) may resist oxidative metabolism better than nitrogen-rich rings .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.